molecular formula C24H17N3O5 B11957761 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate CAS No. 881683-65-4

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate

Cat. No.: B11957761
CAS No.: 881683-65-4
M. Wt: 427.4 g/mol
InChI Key: LPOBREBKQNODHI-MFKUBSTISA-N
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Preparation Methods

The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-furoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

881683-65-4

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H17N3O5/c28-22(26-20-8-3-6-17-5-1-2-7-19(17)20)23(29)27-25-15-16-10-12-18(13-11-16)32-24(30)21-9-4-14-31-21/h1-15H,(H,26,28)(H,27,29)/b25-15+

InChI Key

LPOBREBKQNODHI-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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